molecular formula C21H33NO5 B14313429 S-Metoprolol sorbate CAS No. 111337-50-9

S-Metoprolol sorbate

Cat. No.: B14313429
CAS No.: 111337-50-9
M. Wt: 379.5 g/mol
InChI Key: DDMRAMQZWNVBGH-OHPIFWSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Metoprolol sorbate is a chemical salt form of the single enantiomer S-Metoprolol, provided as a high-purity reagent for research purposes. Metoprolol is a well-characterized cardioselective beta-1 adrenergic receptor antagonist. Its primary mechanism of action involves the competitive inhibition of catecholamines at β1-adrenergic receptors, which are predominantly located in the cardiac tissue . This blockade results in a negative chronotropic effect (decreased heart rate), a negative inotropic effect (reduced force of heart muscle contraction), and a consequent reduction in cardiac output and blood pressure . The succinate salt is known for its extended-release properties in pharmaceutical contexts . The sorbate salt, as offered here, is intended to facilitate specific laboratory investigations. The primary research value of S-Metoprolol lies in its enantiopurity, allowing for precise studies on stereospecific interactions, pharmacokinetics, and metabolic pathways. It serves as a critical tool for in vitro and in vivo research aimed at understanding beta-adrenergic signaling, cardiac electrophysiology, and the pathophysiology of conditions such as hypertension, angina, and heart failure . Researchers may also utilize this compound to explore its effects on myocardial metabolism, including the shift from fatty acid to carbohydrate utilization for improved oxygen efficiency . This product is strictly labeled For Research Use Only . It is not intended for any human or veterinary diagnostic, therapeutic, or any other clinical application.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

111337-50-9

Molecular Formula

C21H33NO5

Molecular Weight

379.5 g/mol

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid;(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H25NO3.C6H8O2/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;1-2-3-4-5-6(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;2-5H,1H3,(H,7,8)/b;3-2+,5-4+/t14-;/m0./s1

InChI Key

DDMRAMQZWNVBGH-OHPIFWSUSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)O.CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOC)O

Canonical SMILES

CC=CC=CC(=O)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Origin of Product

United States

Synthetic Methodologies and Chiral Control of S Metoprolol Precursors

Asymmetric Synthesis Approaches for S-Metoprolol Intermediates

The asymmetric synthesis of S-Metoprolol intermediates is a cornerstone in the production of the enantiomerically pure drug. tubitak.gov.tr Various strategies have been developed to introduce chirality early in the synthetic sequence, thereby avoiding the need for resolution of the final product.

Catalyzed Hydrolysis Resolution of Racemic Epichlorohydrin

A key strategy for obtaining chiral precursors for S-Metoprolol is the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin. ciac.jl.cnresearchgate.net This method utilizes chiral catalysts to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer enriched. ciac.jl.cnresearchgate.net

The Jacobsen catalyst is another prominent catalyst employed in the HKR of terminal epoxides. tubitak.gov.trmdpi.com This approach has been successfully applied to the synthesis of (S)-Metoprolol, providing a practical route to the enantiopure drug. researchgate.net The HKR method is considered advantageous due to its simplicity and practicality, making it amenable to industrial-scale production. researchgate.net

Table 1: Catalyzed Hydrolytic Resolution of Racemic Epichlorohydrin

Utilization of Chiral Auxiliaries in S-Metoprolol Synthesis

Chiral auxiliaries offer another effective strategy for controlling stereochemistry during the synthesis of S-Metoprolol. tubitak.gov.tr A notable example involves the use of (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one sulfonic acid ester. tubitak.gov.tr This chiral auxiliary is reacted with 4-[2-methoxyethyl]phenol, and the resulting intermediate is then hydrolyzed to yield S-Metoprolol. google.com

The enantiomeric purity of the final product is highly dependent on the enantiomeric ratio of the starting chiral auxiliary. To achieve an S/R enantiomeric ratio of greater than 99.0/1.0 in the final S-Metoprolol product, the intermediate of formula II must be prepared with high enantiomeric purity. google.comgoogleapis.com This can be accomplished by using a starting compound of formula V with an S/R enantiomer ratio of at least 95/5 and performing several recrystallizations of the intermediate II. google.comgoogleapis.com Alternatively, starting with a compound of formula V with an S/R ratio of at least 98/2 typically requires only a single crystallization of the intermediate II. google.comgoogleapis.com

Another approach utilizes a C12 higher carbon sugar as a chiral auxiliary, which has been reported to produce (S)-Metoprolol with an enantiomeric excess (ee) greater than 99%. researchgate.net

Novel Multi-Step Synthetic Pathways for Enantiopure S-Metoprolol

Researchers have developed several novel multi-step synthetic pathways to produce enantiopure S-Metoprolol. One such method involves the use of a La-Li-BINOL (LLB) complex as a catalyst. tubitak.gov.tr The synthesis begins with 4-(2-methoxyethyl)phenol, which is converted to an aldehyde in two steps. tubitak.gov.tr A nitroaldol reaction with nitromethane, catalyzed by (R)-LLB, yields the corresponding nitroaldol with 99% ee. tubitak.gov.tr

Another innovative route starts with 4-hydroxy benzaldehyde. tubitak.gov.tr Through a series of reactions including benzyl (B1604629) protection, Darzen condensation, rearrangement, sodium bisulfite addition, KBH4 reduction, methylation, deprotection, etherification, and amination, Metoprolol (B1676517) is synthesized. tubitak.gov.tr

A chemoenzymatic approach has also been reported, which begins with the kinetic resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol using various commercial lipases. researchgate.net Aspergillus niger lipase (B570770) (ANL) was identified as a suitable biocatalyst for this resolution. researchgate.net The resulting enantiopure intermediate is then used to synthesize (S)-moprolol. researchgate.net

Chemoenzymatic Resolution Techniques for Enantiopure S-Metoprolol

Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, have emerged as powerful tools for the production of enantiopure S-Metoprolol. researchgate.netresearchgate.net These strategies often employ enzymes, such as lipases, to perform highly selective kinetic resolutions of racemic intermediates. researchgate.netresearchgate.netrsc.org

Lipase-Catalyzed Kinetic Resolution of Chlorohydrin Intermediates

Lipase-catalyzed kinetic resolution is a widely used technique for obtaining enantiomerically enriched building blocks for S-Metoprolol synthesis. researchgate.netrsc.orgrsc.org This method involves the enantioselective acylation of a racemic chlorohydrin intermediate, such as (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, using a lipase as the biocatalyst. researchgate.netrsc.org

Several lipases have been screened for this purpose, with Candida antarctica lipase B (CALB) and lipases from Pseudomonas fluorescens and Aspergillus niger showing notable efficacy. researchgate.netresearchgate.netrsc.orgugm.ac.id In a typical resolution, the lipase selectively acylates one enantiomer (often the R-enantiomer), leaving the desired S-enantiomer as the unreacted alcohol. rsc.org This (S)-alcohol can then be directly used in the synthesis of (S)-Metoprolol. rsc.org For example, the kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol using Pseudomonas fluorescens lipase (PFL) can yield the (S)-alcohol with high enantiomeric excess. rsc.org Similarly, various commercial lipases have been screened for the resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, with Aspergillus niger lipase (ANL) demonstrating both high stereo- and regioselectivity. researchgate.net

The choice of acyl donor is also crucial for the success of the resolution. Vinyl acetate (B1210297) is a commonly used and effective acyl donor in these reactions. ugm.ac.idresearchgate.net

Optimization of Enzymatic Reaction Conditions for Enantioselectivity

To maximize the efficiency and enantioselectivity of the lipase-catalyzed kinetic resolution, several reaction parameters must be carefully optimized. These include the choice of solvent, enzyme concentration, substrate concentration, and temperature. researchgate.netrsc.orgrsc.org

The solvent can significantly impact both the activity and enantioselectivity of the lipase. researchgate.net Toluene has been identified as an ideal reaction medium for the resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol using Aspergillus niger lipase, resulting in a high enantiomeric ratio. researchgate.net For the resolution of racemic metoprolol, hexane (B92381) has been used as the solvent. ugm.ac.id

Enzyme concentration is another critical factor. rsc.org For the resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol with Pseudomonas fluorescens lipase, an optimal enzyme concentration was found to be 400 IU, which resulted in high conversion and enantioselectivity. rsc.org

Substrate concentration also plays a key role. rsc.org In the same reaction, a substrate concentration of 10 mM was found to be optimal, providing a good conversion rate and high enantiomeric excess for both the substrate and product. rsc.org

Temperature is another important parameter to control. researchgate.netrsc.org For the resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, a reaction temperature of 30 °C was found to be optimal. researchgate.net In another study, the effect of temperature was evaluated to see if the enzyme could maintain its enantioselectivity and stability at elevated temperatures. rsc.org

Table 2: Optimization of Lipase-Catalyzed Kinetic Resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Optimization of Enantiomeric Purity in S-Metoprolol Synthesis

The optimization of enantiomeric purity in the synthesis of S-Metoprolol is a multi-faceted challenge that researchers have addressed through various techniques. The primary goals are to enhance the concentration of the desired S-enantiomer and to maintain its chiral integrity throughout the synthetic sequence. Key strategies employed include recrystallization for enantiomeric enrichment and rigorous control of reaction parameters to prevent racemization.

Recrystallization Strategies for Enantiomeric Enrichment

Recrystallization is a powerful and economically viable method for purifying and enriching the enantiomeric content of chiral compounds. In the context of S-Metoprolol synthesis, two principal recrystallization strategies are prominently featured in the literature: the direct crystallization of a chiral intermediate and the resolution of diastereomeric salts.

One effective approach involves the recrystallization of a key chiral intermediate, (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one sulfonic acid ester. It has been demonstrated that the enantiomeric purity of this intermediate can be significantly enhanced through crystallization. For instance, starting with a material that has an S/R enantiomer ratio of 95/5, multiple recrystallizations can yield a product with a ratio exceeding 99.0/1.0. xjtu.edu.cngoogleapis.comgoogle.com If the initial enantiomeric ratio of the starting material is higher, for example 98/2, a single crystallization step may be sufficient to achieve the desired high enantiomeric purity. xjtu.edu.cngoogle.com This finding underscores the efficiency of crystallization in enriching the S-enantiomer of this specific precursor.

Another widely used and effective recrystallization strategy is the formation and separation of diastereomeric salts. This method involves reacting the crude, enantiomerically-enriched S-metoprolol base with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization. A common resolving agent used for this purpose is a derivative of D-tartaric acid, such as dibenzoyl-D-tartaric acid. researchgate.netgoogle.com The S-metoprolol forms a salt with the D-tartaric acid derivative, and upon crystallization, the salt of the S-enantiomer can be selectively precipitated and separated, thereby yielding S-metoprolol with high optical purity. researchgate.netgoogle.com

Enantiomeric Enrichment of S-Metoprolol Intermediates via Recrystallization
IntermediateRecrystallization StrategyInitial S/R RatioFinal S/R RatioReference
(S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one sulfonic acid esterMultiple Recrystallizations95/5>99.0/1.0 xjtu.edu.cngoogleapis.comgoogle.com
(S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one sulfonic acid esterSingle Recrystallization98/2>99.0/1.0 xjtu.edu.cngoogle.com
S-Metoprolol Crude ProductDiastereomeric Salt Resolution with Dibenzoyl-D-tartaric acidNot SpecifiedHigh Purity researchgate.netgoogle.com

Evaluation of Racemization Control During Synthetic Steps

The prevention of racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is paramount for the synthesis of S-Metoprolol. Several factors, including temperature, the choice of base, and the solvent system, can influence the stereochemical stability of chiral intermediates.

Research and patent literature indicate that careful control of reaction conditions is crucial to minimize racemization. For example, in the amination step to produce the S-metoprolol base, maintaining the reaction temperature between 20 and 30 °C is recommended to effectively reduce the likelihood of product racemization. researchgate.net Similarly, during the subsequent salt formation with succinic acid, a reaction temperature of 35 to 38 °C is considered optimal to ensure the reaction proceeds smoothly while avoiding the racemization of the crude S-metoprolol product. researchgate.netgoogle.com

Furthermore, the synthesis of certain key intermediates has been found to proceed with a high degree of stereochemical fidelity. For instance, the synthesis of (S)-3-(isopropylamino)-1,2-propanediol from its precursor has been shown to occur without substantial racemization. xjtu.edu.cngoogle.com This is a critical finding as it ensures that the chirality established early in the synthetic sequence is carried through to the final product. One synthetic route, which involves the reaction of (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane with isopropylamine (B41738) followed by recrystallization, has been reported to yield S-metoprolol with an enantiomeric excess (e.e.) of 98.5%. google.com This high level of enantiopurity in the final product is a direct consequence of effective racemization control throughout the synthesis.

Control of Racemization in S-Metoprolol Synthesis
Synthetic StepReaction Condition for Racemization ControlResulting Enantiomeric Purity (e.e. %)Reference
Amination of (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropaneTemperature: 20-30 °C98.5% (after recrystallization) researchgate.netgoogle.com
Salt formation of S-metoprolol crude product with succinic acidTemperature: 35-38 °CNot specified, but racemization is avoided researchgate.netgoogle.com
Synthesis of (S)-3-(isopropylamino)-1,2-propanediolNot specifiedNo substantial racemization observed xjtu.edu.cngoogle.com

Chemical Synthesis and Characterization of S Metoprolol Sorbate

Sorbate (B1223678) Salt Formation Protocols and Optimization

The synthesis of S-Metoprolol sorbate involves a direct acid-base reaction between S-Metoprolol, which has a basic secondary amine, and sorbic acid, a carboxylic acid. This process is technically a salt formation, not an esterification, resulting in an ionic bond between the protonated amine of S-Metoprolol and the carboxylate of sorbic acid.

Reaction Conditions for the Formation of this compound with Sorbic Acid

The formation of this compound is achieved by reacting S-Metoprolol base with sorbic acid in a suitable solvent. A common protocol involves dissolving the S-Metoprolol base in acetone (B3395972) at room temperature. google.com Sorbic acid is then added to this stirred solution. google.com To facilitate the reaction and dissolution, the mixture is heated to its reflux temperature. google.com Following the reaction, the hot solution is filtered to remove any insoluble impurities. The resulting clear filtrate is then cooled to induce crystallization of the this compound salt. google.com

ParameterConditionSource
Reactants S-Metoprolol Base, Sorbic Acid google.com
Solvent Acetone google.com
Initial Temp. Room Temperature google.com
Reaction Temp. Reflux google.com
Post-Reaction Hot Filtration google.com

Process Parameters Influencing Salt Yield and Purity

Several process parameters are critical for maximizing the yield and ensuring the high purity of the final this compound product. The choice of solvent is important; acetone is frequently used as it effectively dissolves the reactants at elevated temperatures but allows for good crystal recovery upon cooling. google.com

The cooling process significantly influences crystal size and purity. A slow cooling ramp, for instance, allowing the solution to cool gradually to 0°C, promotes the formation of well-defined, larger crystals, which typically have higher purity. google.com After crystallization, the product is isolated, often by centrifugation, and washed with a cold solvent, such as cold acetone, to remove residual soluble impurities from the crystal surfaces. google.com

Further yield can be obtained by concentrating the remaining solution (the mother liquor) to induce a second crop of crystals. google.com The final product is then dried under vacuum at room temperature to remove any remaining solvent. google.com Purity is typically assessed using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with enantiomeric purity (the ratio of S to R enantiomers) being a key quality attribute. google.com

ParameterInfluenceOptimization StrategySource
Cooling Rate Affects crystal size and puritySlow cooling to 0°C google.com
Isolation Recovery of solid productCentrifugation google.com
Washing Removes soluble impuritiesWashing with cold acetone google.com
Mother Liquor Contains dissolved productConcentration to obtain a second yield google.com
Drying Removes residual solventVacuum drying at room temperature google.com
Purity Control Ensures qualityGC and HPLC analysis google.com

Advanced Structural Elucidation Techniques for this compound

To confirm the identity, structure, and purity of this compound, a suite of advanced spectroscopic techniques is employed. These methods provide detailed information about the molecule's conformation, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are used to provide a complete picture.

¹H NMR: The proton NMR spectrum of S-Metoprolol reveals characteristic signals for the aromatic protons, the protons of the methoxyethyl group, the isopropyl group, and the propanol (B110389) backbone. researchgate.net The specific chemical shifts can be influenced by the solvent and whether the molecule is a free base or a salt. researchgate.netresearchgate.net

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. For beta-blockers like Metoprolol (B1676517), the chemical shifts of the carbons in the propanolamine (B44665) side chain are particularly informative. A notable distinction can be made between the salt and free base forms based on the chemical shifts of the carbons adjacent to the oxygen and nitrogen atoms (C2 and C3 of the propanolamine chain). For salts, the O-C signal is typically found around 65.0–65.5 ppm, while for the free base, it is shifted downfield to about 68.4 ppm. researchgate.net Similarly, the N-C signal appears around 46.9–47.0 ppm for hydrochlorides (a comparable salt form) and between 50.3–52.6 ppm for the free base. researchgate.net The presence of the sorbate counter-ion would also introduce characteristic signals in the vinylic region of both the ¹H and ¹³C spectra.

NucleusKey Structural InformationTypical Chemical Shift Region (Metoprolol Moiety)Source
¹H Aromatic, ether, alcohol, amine, and alkyl protonsAromatic: ~6.8-7.2 ppm; Methoxy/Alkyl: ~1.0-4.0 ppm researchgate.netnih.gov
¹³C Confirms carbon skeleton, distinguishes salt vs. baseAromatic: ~114-158 ppm; Aliphatic: ~23-72 ppm researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be a composite of the signals from both the S-Metoprolol cation and the sorbate anion.

Key vibrational bands for the S-Metoprolol moiety include:

O-H Stretch: A broad band representing the hydroxyl group, typically observed between 3200 and 3500 cm⁻¹. researchgate.net

N-H Stretch: A band associated with the secondary amine salt.

C-H Stretches: Signals for aromatic and aliphatic C-H bonds.

C-O-C Stretch: Bands corresponding to the ether linkages. researchgate.net

C=C Stretch: Aromatic ring vibrations.

The sorbate anion would contribute characteristic bands for:

C=O Stretch: A strong absorption from the carboxylate group.

C=C Stretch: Signals from the conjugated double bonds.

The combination of these spectral features provides a unique fingerprint for this compound. researchgate.netresearchgate.net

Functional GroupExpected Vibrational Frequency (cm⁻¹)Source
O-H (Alcohol) 3200 - 3500 (broad) researchgate.net
C=O (Carboxylate) ~1550 - 1610N/A
C-O (Ether) ~1030 - 1250 researchgate.net
C=C (Alkene/Aromatic) ~1600 - 1680N/A

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the S-Metoprolol cation and to study its fragmentation pattern, which helps confirm its structure. Using electrospray ionization in positive mode (ESI+), the S-Metoprolol molecule is typically observed as a protonated ion [M+H]⁺.

The exact mass of the S-Metoprolol free base (C₁₅H₂₅NO₃) is 267.1834 g/mol . massbank.eu Therefore, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 268.2. massbank.euresearchgate.net

Tandem mass spectrometry (MS/MS) is used to fragment this parent ion. A characteristic and major fragment ion is observed at m/z 116. This fragment corresponds to the loss of the phenoxy portion of the molecule, resulting from cleavage of the ether bond, and represents the isopropylamino-propanol side chain. researchgate.net Another significant fragment is often seen at m/z 72, corresponding to the isopropylamine (B41738) fragment. massbank.eu

Analysis TypeIonm/z ValueSignificanceSource
Full Scan MS [M+H]⁺~268.2Molecular ion of S-Metoprolol massbank.euresearchgate.net
MS/MS Fragmentation [C₅H₁₄NO]⁺~116.1Isopropylamino-propanol side chain researchgate.net
MS/MS Fragmentation [C₄H₁₀N]⁺~72.1Isopropylamine fragment massbank.eu

Purity Assessment Methodologies for this compound

The purity of this compound is a critical parameter to ensure its quality and is assessed using a variety of analytical techniques. These methodologies are designed to identify and quantify the active ingredient, as well as any potential impurities, including the R-enantiomer and other related substances. The primary methods employed for purity assessment are chromatographic techniques, given their high resolving power.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for evaluating the purity of this compound. google.comgoogle.comgoogleapis.com HPLC methods are particularly crucial for determining the enantiomeric purity, which is the ratio of the desired S-enantiomer to the unwanted R-enantiomer. google.comgoogleapis.com A typical HPLC analysis for this compound can achieve a purity of 100.0% with an S/R enantiomeric ratio of 99.9/0.1. google.comgoogle.comgoogleapis.com In some cases, concentrating the mother liquor from the synthesis process can yield this compound with a purity of 99.9% and an S/R ratio of 100.0/0.0. google.comgoogleapis.com The development of these methods often involves stress testing to ensure specificity, where the drug is subjected to conditions like heat and humidity to observe any degradation products. turkjps.org

Gas Chromatography (GC) is another chromatographic technique utilized in the purity assessment of S-Metoprolol and its intermediates. google.comgoogle.comgoogleapis.com For instance, the purity of the (S)-metoprolol base, a precursor to this compound, can be determined by GC, with results showing purities around 90%. google.comgoogleapis.com After the final crystallization step to form the sorbate salt, GC analysis has shown the purity of this compound to be 100.0%. google.comgoogleapis.com

Thin-Layer Chromatography (TLC) is also employed, often as a qualitative or semi-quantitative method to detect the presence of impurities. google.comgoogle.comrjptonline.org It is particularly useful for monitoring the progress of chemical reactions during the synthesis of metoprolol and its impurities. rjptonline.org For some intermediates, TLC has indicated the presence of only one minor impurity. google.comgoogle.com

Spectroscopic methods also play a role in the characterization and purity assessment of metoprolol compounds. UV-Visible Spectroscopy is a simple and cost-effective technique used for the quantitative estimation of metoprolol succinate (B1194679), a related salt. iajpr.comscholarsresearchlibrary.com This method relies on the absorbance of the compound at a specific wavelength, which is typically around 222 nm or 280 nm in a suitable solvent like methanol. iajpr.comscholarsresearchlibrary.com

The validation of these analytical methods is crucial and is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). scholarsresearchlibrary.com Validation parameters include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). turkjps.orgscholarsresearchlibrary.com For instance, a validated UHPLC-PDA method for related compounds demonstrated good linearity and sensitivity. turkjps.org

The following tables provide an overview of the data found in the context of purity assessment for S-Metoprolol and its related compounds.

Table 1: Purity and Enantiomeric Ratio of this compound

SamplePurity (HPLC)Enantiomeric Ratio (S/R) by HPLCPurity (GC)
Crystalline this compound100.0% google.comgoogleapis.com99.9/0.1 google.comgoogleapis.com100.0% google.comgoogleapis.com
This compound from Mother Liquor99.9% google.comgoogleapis.com100.0/0.0 google.comgoogleapis.comNot Reported

Table 2: Purity of Metoprolol Intermediates by GC and TLC

IntermediatePurity (GC)TLC Observations
(S)-metoprolol base90% google.comgoogleapis.comNot Reported
Intermediate Compound93-96% google.comOne minor impurity google.com

Preclinical Pharmacological Investigations of S Metoprolol and Its Sorbate Ester

Beta-Adrenergic Receptor Binding Kinetics and Affinity in Preclinical Models

The interaction of S-metoprolol with beta-adrenergic receptors has been characterized through various in vitro and preclinical models, revealing its binding kinetics and affinity for different receptor subtypes.

In vitro competition binding assays are a cornerstone for determining the affinity of a compound for a receptor. oncodesign-services.comsygnaturediscovery.com These assays utilize a radiolabeled ligand that is known to bind to the target receptor. oncodesign-services.com By introducing an unlabeled compound (the competitor), researchers can measure how effectively it displaces the radioligand, thereby determining the competitor's binding affinity. oncodesign-services.comsygnaturediscovery.com

In the study of metoprolol (B1676517) enantiomers, competition binding experiments have been performed using the radioligand [125I]-(S)-pindolol in membranes prepared from guinea-pig left ventricular free wall (predominantly β1 receptors) and soleus muscle (predominantly β2 receptors). nih.gov These experiments are crucial for quantifying the binding characteristics of S- and R-metoprolol at these receptor subtypes. nih.gov

The equilibrium dissociation constant (Kd) is a measure of a ligand's binding affinity to a receptor. A lower Kd value indicates a higher binding affinity. Through competition binding assays, the -log of the equilibrium dissociation constant (pKd) for S- and R-metoprolol at β1- and β2-adrenoceptors has been determined. nih.gov

For S-metoprolol, the β1-adrenoceptor affinity (-log Kd) was found to be 7.73 ± 0.10, while its affinity for β2-adrenoceptors was 6.28 ± 0.06. nih.gov In contrast, R-metoprolol showed a significantly lower affinity for both receptor subtypes, with a β1-adrenoceptor affinity of 5.00 ± 0.06 and a β2-adrenoceptor affinity of 4.52 ± 0.09. nih.gov These findings indicate that the binding of metoprolol to β1-adrenoceptors has a stricter steric requirement than its binding to β2-adrenoceptors. nih.gov

Enantiomerβ1-Adrenoceptor Affinity (-log Kd)β2-Adrenoceptor Affinity (-log Kd)
S-Metoprolol7.73 ± 0.106.28 ± 0.06
R-Metoprolol5.00 ± 0.064.52 ± 0.09

Stereoselective Receptor Interactions of Metoprolol Enantiomers

The two enantiomers of metoprolol, S-metoprolol and R-metoprolol, exhibit significant differences in their interaction with beta-adrenergic receptors, a phenomenon known as stereoselectivity.

The S-enantiomer of metoprolol is significantly more potent in its beta-blocking activity than the R-enantiomer. arpimed.ammdpi.com Studies have shown that the S-enantiomer is approximately 33 times more potent in blocking β1-adrenoceptors in rats than the R-enantiomer. mdpi.com In anesthetized cats, the β1-blocking potency, measured as the dose required to cause a 50% reduction in the heart rate response to sympathetic nerve stimulation (-log ED50), was 7.04 ± 0.16 for S-metoprolol and 4.65 ± 0.16 for R-metoprolol. nih.gov This highlights the critical role of the S-enantiomer in the therapeutic effects of racemic metoprolol. nih.gov

Enantiomerβ1-Blocking Potency (-log ED50) in Anesthetized Cat
S-Metoprolol7.04 ± 0.16
R-Metoprolol4.65 ± 0.16

S-metoprolol demonstrates a notable selectivity for β1-adrenoceptors over β2-adrenoceptors. The difference in affinity for the two enantiomers is more pronounced at β1-receptors (approximately 500-fold) than at β2-receptors (approximately 50-fold). nih.gov The β1-selectivity of S-metoprolol is about 30-fold, which is similar to that of racemic metoprolol. nih.gov In contrast, the R-enantiomer is almost non-selective, showing only a 3-fold preference for β1-receptors. nih.gov This cardioselectivity of S-metoprolol is a key feature, as it leads to fewer side effects related to β2-receptor blockade, such as bronchoconstriction. bpac.org.nz

Conformational Dynamics of Beta-1 Adrenergic Receptor upon S-Metoprolol Binding (In silico studies)

In silico studies, or computer simulations, have provided valuable insights into the molecular interactions between S-metoprolol and the β1-adrenergic receptor. These studies suggest that the binding of metoprolol to the β1-adrenergic receptor (β1AR) induces a unique conformational change in the intracellular domain of the receptor. nih.govcsic.esoup.com This change is distinct from that caused by other beta-blockers like atenolol (B1665814) and propranolol (B1214883). nih.gov

The binding of metoprolol is predicted to cause an enlargement of the intracellular receptor cavity, making it more open. nih.gov This specific conformational shift may alter the receptor's interaction with intracellular signaling partners, such as G-proteins and G-protein-coupled receptor kinases (GRKs). nih.gov It is hypothesized that this unique conformational change could be responsible for some of the distinct pharmacological effects of metoprolol that are not observed with other beta-blockers. nih.govoup.comresearchgate.netnih.gov

Preclinical Pharmacokinetic and Metabolic Profiling of S Metoprolol Sorbate

Preclinical Absorption Characteristics

Metoprolol (B1676517), the active component of S-metoprolol sorbate (B1223678), demonstrates rapid and virtually complete absorption from the gastrointestinal tract following oral administration in preclinical models. nih.govfda.gov However, due to significant first-pass metabolism in the liver, the systemic bioavailability is approximately 50%. nih.govfda.govwikipedia.org Studies in rats indicate that metoprolol is a highly extracted drug with rapid absorption. nih.gov The absorption of metoprolol tartrate, a related salt, is known to be enhanced when co-administered with food. drugbank.com While specific data on S-metoprolol sorbate is limited, the general absorption characteristics of metoprolol provide a foundational understanding.

Preclinical Distribution Patterns, including Tissue Distribution

Preclinical studies indicate that metoprolol is extensively distributed to extravascular tissues. fda.gov It possesses a large volume of distribution, reported to be between 3.2 and 5.6 L/kg, signifying wide dissemination throughout the body. nih.govlabriva.com Metoprolol is known to cross the blood-brain barrier, with concentrations in the cerebrospinal fluid reaching approximately 78% of simultaneous plasma concentrations. fda.govdrugbank.comfda.gov Distribution studies in mice have confirmed that metoprolol also crosses the placental barrier and is distributed to the fetus. fda.gov The binding of metoprolol to human serum albumin is low, at about 12%. nih.govfda.govpfizermedicalinformation.com Preclinical toxicity studies in rats have involved the histopathological examination of organs including the adrenals, heart, kidneys, liver, lungs, and stomach to assess distribution and potential effects. researchgate.net

Metabolic Pathways and Enzyme Identification of S-Metoprolol (Preclinical)

Metoprolol undergoes extensive hepatic metabolism, primarily through phase I oxidative reactions. pharmgkb.org The main metabolic pathways are O-demethylation, α-hydroxylation, and N-dealkylation. nih.govpharmgkb.org O-demethylation is the major route, accounting for approximately 65% of metabolism, followed by α-hydroxylation (10%) and N-dealkylation (10%). pharmgkb.org

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4, CYP2B6, CYP2C9) in Metabolism

The metabolism of metoprolol is predominantly mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 playing the most critical role. fda.govpfizermedicalinformation.compharmgkb.org It is estimated that CYP enzymes are responsible for nearly all of metoprolol's metabolism. pharmgkb.org While CYP2D6 is the primary enzyme, particularly for α-hydroxylation, other isoforms contribute to the metabolic processes. nih.govresearchgate.net In vitro studies using human liver microsomes have demonstrated that CYP3A4, CYP2B6, and CYP2C9 also participate, albeit to a lesser extent, in all three major metabolic pathways. nih.govpharmgkb.org Inhibition studies have shown residual metabolic activity even when CYP2D6 is blocked, confirming the involvement of these other enzymes. nih.govpharmgkb.org For instance, after CYP2D6 inhibition, there was a remaining flux of 4% for α-hydroxylation, 19% for O-demethylation, and 8% for N-dealkylation. pharmgkb.org

Identification of Preclinical Metabolites (e.g., α-hydroxymetoprolol, O-demethylmetoprolol)

The primary preclinical metabolites of metoprolol that have been identified correspond to its main metabolic pathways. These include α-hydroxymetoprolol, which results from α-hydroxylation, and O-demethylmetoprolol, which is formed via O-demethylation. wikipedia.orgpharmgkb.org Another identified metabolite is N-deisopropylmetoprolol, a product of N-dealkylation. pharmgkb.org O-demethylmetoprolol is a transient metabolite that is rapidly oxidized further to metoprolol acid, a main metabolite found in urine. pharmgkb.org While α-hydroxymetoprolol is considered an active metabolite, its potency is approximately one-tenth that of the parent compound, metoprolol. fda.govpharmgkb.org

Stereoselective Metabolism of Metoprolol Enantiomers (Preclinical)

Metoprolol is a racemic mixture of R- and S-enantiomers, and its metabolism exhibits stereoselectivity, which is dependent on the CYP2D6 oxidation phenotype. fda.govpfizermedicalinformation.com The α-hydroxylation pathway is stereoselective for the S-enantiomer of metoprolol. pharmgkb.org Conversely, the O-demethylation pathway is stereoselective for the R-enantiomer. pharmgkb.org In extensive metabolizers of debrisoquine (B72478) (a marker for CYP2D6 activity), the plasma area under the curve (AUC) for (S)-metoprolol was found to be 35% higher than for (R)-metoprolol. nih.gov This indicates a higher clearance of the R-enantiomer in individuals with normal CYP2D6 function. nih.gov In contrast, in poor metabolizers, the AUC for (S)-metoprolol was lower than for (R)-metoprolol. nih.gov The enzyme system responsible for this polymorphic oxidation is stereoselective. nih.gov

Advanced Formulation Science and Physicochemical Stability of S Metoprolol Sorbate

Salt Form as a Strategy for Enhanced Solubility and Physicochemical Stability in Prodrug Design

The formation of salts is a fundamental and highly effective strategy in pharmaceutical development to enhance the physicochemical properties of an active pharmaceutical ingredient (API) without altering its intrinsic chemical structure. For S-metoprolol, the active enantiomer of the beta-blocker metoprolol (B1676517), various salt forms have been utilized to improve characteristics such as solubility, stability, and dissolution rate. The selection of an appropriate salt form is a critical step in prodrug design, aiming to optimize the drug's pharmacokinetic profile.

The use of S-enantiomeric metoprolol sorbate (B1223678) is a specific example of this strategy, employed in the development of controlled-release pharmaceutical preparations google.com. The formation of the sorbate salt is intended to confer specific properties that allow for a prolonged and pH-independent release profile, which is desirable for maintaining consistent therapeutic levels of the drug over an extended period google.com. While highly soluble salts like tartrate are less suitable for such controlled-release mechanisms, salts of organic carboxylic acids, such as sorbate, can be optimized for this purpose google.com. This approach leverages the specific physicochemical characteristics of the sorbate counter-ion to modulate the solubility and dissolution behavior of the S-metoprolol moiety, thereby enhancing its stability within the formulation and ensuring predictable performance upon administration.

Investigation of Sorbate Ester as a Bioreversible Prodrug Linkage

The prodrug approach is a sophisticated technique used to overcome undesirable properties of a parent drug, such as poor solubility, instability, or non-specific targeting nih.gov. A common and effective method within this approach is the creation of ester prodrugs, which involves covalently linking the active drug to a chemical moiety, or "promoieity," via a bioreversible ester bond researchgate.net. These ester linkages are designed to be stable chemically but are readily cleaved in vivo by ubiquitous esterase enzymes present in the blood, liver, and other tissues, releasing the active parent drug at the desired site of action researchgate.netblumberginstitute.org.

In the context of S-metoprolol sorbate, the sorbate moiety can be viewed as functioning within a prodrug strategy. The ester linkage between S-metoprolol and sorbic acid masks the polar hydroxyl group of the metoprolol molecule. This modification is intended to enhance properties that facilitate formulation and controlled delivery. The bioreversible nature of this linkage is crucial; upon administration, esterases are expected to hydrolyze the bond, quantitatively releasing the pharmacologically active S-metoprolol and sorbic acid nih.govresearchgate.net. Sorbic acid is a well-known food preservative that is generally recognized as safe and is metabolized in the body similarly to other fatty acids researchgate.net. The design of such an ester prodrug aims to ensure efficient liberation of the parent drug, a principle that has been successfully applied to other cardiovascular drugs to improve their therapeutic efficacy nih.govnih.gov.

Degradation Kinetics and Stress Stability Studies for this compound

Stress stability studies are essential for identifying the intrinsic stability of a drug substance and its potential degradation pathways. While specific degradation kinetics for this compound are not extensively published, the degradation profile can be inferred from studies on the parent compound, metoprolol, and the known stability characteristics of sorbates. Metoprolol, in its tartrate and succinate (B1194679) salt forms, has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions, while remaining relatively stable under photolytic and neutral conditions.

Hydrolytic Stability under Various pH Conditions

The hydrolytic stability of a drug is critical, as it determines its shelf-life in aqueous-based formulations and its behavior in the gastrointestinal tract. Studies on metoprolol tartrate and succinate have consistently shown that the molecule undergoes significant degradation in both acidic and alkaline environments. The ester linkage in a prodrug like this compound is also susceptible to pH-dependent hydrolysis nih.govresearchgate.net.

The rate of hydrolysis is generally catalyzed by both hydrogen (H+) and hydroxide (OH⁻) ions. Therefore, the stability of this compound in an aqueous medium is expected to be lowest at acidic and alkaline pH values, with a potential region of maximum stability closer to a neutral pH. The cleavage of the ester bond would be the primary hydrolytic degradation pathway, releasing S-metoprolol and sorbic acid. The kinetics of this degradation would likely follow pseudo-first-order reaction rates under conditions where the pH is held constant chemrxiv.org.

Stress ConditionpHMetoprolol DegradationReference
Acid Hydrolysis2.0Concentration reduced to 90.93% nih.gov
Base Hydrolysis9.0Significant degradation observed nih.gov
Neutral Hydrolysis7.4Stable nih.gov

Oxidative Degradation Pathways

Both the metoprolol molecule and the sorbate moiety are susceptible to oxidative degradation. Metoprolol has been shown to degrade extensively under oxidative stress. Sorbic acid and its salts are also known to be highly sensitive to oxidation, a process that is influenced by factors such as pH, temperature, and the presence of heavy metals phexcom.comnih.govtandfonline.com. Because the sorbic acid molecule contains two double bonds, it readily undergoes oxidation in the presence of molecular oxygen or peroxide compounds researchgate.net.

The oxidative degradation of this compound would likely involve multiple pathways. The metoprolol portion could undergo oxidation leading to the formation of various degradation products. Simultaneously, the sorbate portion could be oxidized, which in aqueous solutions can lead to the formation of carbonyls and other compounds, potentially causing discoloration or browning tandfonline.com. Given this dual susceptibility, protecting formulations of this compound from oxidative stress, for instance through the use of antioxidants or packaging that limits oxygen exposure, would be a critical consideration tandfonline.com.

Photolytic and Thermal Degradation Mechanisms

Photolytic Stability: Studies on metoprolol succinate and tartrate generally indicate that the parent molecule is relatively stable under photolytic stress conditions nih.gov. However, sorbic acid is known to be sensitive to oxidation, which can be initiated by light phexcom.com. Therefore, this compound formulations may exhibit some degree of photosensitivity due to the sorbate moiety. To ensure stability, storage in light-protected containers is advisable phexcom.com.

Thermal Stability: Metoprolol has been shown to degrade under thermal stress. The thermal behavior of sorbic acid and its salts has also been well-characterized. Sorbic acid melts and then decomposes upon heating, while its salts, such as potassium and calcium sorbate, typically decompose at higher temperatures without melting nih.govresearchgate.net. The thermal stability of this compound would be a function of the combined properties of the ester and the salt form. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to determine its specific melting point and decomposition temperature, which are critical parameters for manufacturing and storage.

Degradation TypeCompound MoietyStability ProfileKey FactorsReference
Photolytic MetoprololGenerally stableWavelength, intensity nih.gov
SorbateSensitive to light-induced oxidationPresence of oxygen, light phexcom.com
Thermal MetoprololDegrades under thermal stressTemperature, duration innovareacademics.in
Sorbate SaltsDecompose at high temperaturesTemperature, atmosphere nih.govresearchgate.net

Interactions with Excipients and Formulation Components

The compatibility of an API with various excipients is paramount to the stability and performance of the final dosage form. Potential physical and chemical interactions can compromise the therapeutic efficacy and safety of the drug.

For metoprolol salts, compatibility studies have revealed potential interactions with certain common excipients. For instance, DSC studies have shown interactions between metoprolol tartrate and lubricants like magnesium stearate. This interaction is thought to involve the amino group in the metoprolol structure and may lead to the formation of stearic acid, causing an alkalization of the microenvironment within the formulation scielo.br.

The sorbate component also has known incompatibilities. Sorbic acid can interact with bases, oxidizing agents, and reducing agents phexcom.com. A loss of antimicrobial activity, which is a secondary function of sorbate, has been noted in the presence of some nonionic surfactants and plastics phexcom.com. Furthermore, suspending vehicles preserved with potassium sorbate are used in compounding, indicating its compatibility with many common liquid formulation components, though care must be taken regarding pH and potential oxidation nih.gov. When formulating this compound, a thorough screening for compatibility with all proposed excipients—including fillers, binders, lubricants, and coating polymers—is essential to prevent degradation and ensure the stability of the final product.

Design and Evaluation of Controlled Release Formulations of this compound

The development of controlled-release formulations for this compound is pivotal for optimizing its therapeutic efficacy by maintaining steady plasma concentrations over an extended period. Various formulation strategies have been explored to achieve this, primarily focusing on multiparticulate systems that offer advantages over single-unit dosage forms, such as predictable gastric emptying and reduced risk of dose dumping.

Granular and spherical pellet formulations represent a common approach for achieving controlled drug delivery of metoprolol salts, including by extension, this compound. These multiple-unit pellet systems (MUPS) are typically filled into capsules or compressed into tablets. impactfactor.org The core of these pellets can be formulated in several ways, with extrusion-spheronization and drug layering on inert cores being the most prevalent techniques.

In the extrusion-spheronization process, the active pharmaceutical ingredient (API), this compound, would be blended with excipients like microcrystalline cellulose (B213188), which acts as a suitable diluent, and then granulated with a binder solution to form a wet mass that is subsequently extruded and spheronized to produce uniform spherical pellets. wisdomlib.org

Alternatively, drug layering involves the application of a drug-containing solution or suspension onto inert cores, such as sugar spheres. nih.gov For a highly water-soluble compound like a metoprolol salt, a concentrated solution can be layered onto non-pareil beads, often with the aid of a binder like hypromellose (HPMC) to ensure adhesion and pellet integrity. impactfactor.orgmdpi.com

The composition of the pellet core is critical as it influences the subsequent coating process and drug release characteristics. The choice of excipients and the manufacturing process parameters determine the size, density, and drug load of the pellets, which in turn affect their in-vivo performance.

Table 1: Illustrative Composition of this compound Pellets via Different Techniques

ComponentFunctionExtrusion-SpheronizationDrug Layering
This compoundActive IngredientCore ComponentLayer Component
Microcrystalline CelluloseDiluent/Spheronization AidCore ComponentNot Applicable
Sugar Spheres (Non-pareils)Inert CoreNot ApplicableCore Substrate
Hypromellose (HPMC)BinderOptionalLayer Component
Purified WaterGranulating/SolventProcessing AidProcessing Aid

Polymeric Membrane Coating Strategies for Release Modulation

The primary mechanism for controlling the release of this compound from pellets is the application of a polymeric membrane coating. This coating acts as a diffusion barrier, and its composition and thickness are key determinants of the drug release rate. researchgate.net A variety of polymers have been utilized for coating metoprolol salt pellets, each offering different release modulation properties.

Ethyl cellulose is a commonly used water-insoluble polymer that provides a robust barrier for drug diffusion. wisdomlib.org To modify the permeability of the ethyl cellulose film and prevent lag time in drug release, pore-formers are often incorporated into the coating formulation. nih.gov Hydrophilic polymers like hypromellose (HPMC) can be mixed with ethyl cellulose to create a more permeable film, allowing for a more controlled and predictable release profile. wisdomlib.orgresearchgate.net

Acrylic polymers, such as Eudragit® derivatives, are also widely employed. A combination of Eudragit® RS (low permeability) and Eudragit® RL (high permeability) can be used to achieve a desired release rate by adjusting the ratio of the two polymers. researchgate.netnih.gov Other commercially available aqueous polymer dispersions like Kollicoat® SR 30D and Surelease® have also been successfully used to achieve extended-release profiles for metoprolol succinate, which can be extrapolated to this compound. iajps.com

The coating process is typically carried out in a fluidized bed coater, which allows for uniform application of the polymer solution onto the pellets. mdpi.com The thickness of the coating layer is directly proportional to the duration of drug release; a thicker coat results in a slower release rate.

Table 2: Polymeric Systems for Release Modulation of Metoprolol Pellets

Polymer SystemTypeMechanism of Release Control
Ethyl CelluloseWater-insolubleDiffusion through the polymer film
Ethyl Cellulose + HPMCMixed polymerDiffusion through pores created by dissolved HPMC
Eudragit® RS/RLAcrylic polymersDiffusion through polymer matrix with adjustable permeability
Kollicoat® SR 30DPolyvinyl acetate (B1210297) dispersionDiffusion through the polymer film
Surelease®Aqueous ethyl cellulose dispersionDiffusion through the polymer film

Microparticle and Solid Dispersion Formulations

Microparticles and solid dispersions are alternative strategies to formulate controlled-release systems for metoprolol salts. These techniques are particularly useful for modifying the dissolution characteristics of the drug.

Solid dispersions involve the dispersion of the drug in a solid polymer matrix at a molecular level. For a water-soluble drug like this compound, embedding it in a hydrophobic polymer matrix can retard its dissolution rate. tandfonline.com Studies on metoprolol tartrate have shown that solid dispersions prepared with Eudragit® RSPO and RLPO using either a melting or solvent evaporation method can successfully sustain drug release. nih.gov The ratio of the polymers and the drug content within the dispersion are critical factors influencing the release profile. tandfonline.comnih.gov

The solvent evaporation method has also been used to prepare solid dispersions of metoprolol succinate with polymers like HPMC and ethyl cellulose. researchgate.net The results from these studies indicate that ethyl cellulose can effectively control the initial burst release and sustain the drug release over an extended period. researchgate.net

Microparticles can be prepared by various techniques, including spray-drying and emulsification-solvent evaporation. These methods can produce spherical microparticles that can be either compressed into tablets or filled into capsules. researchgate.net The choice of polymer and the preparation method will dictate the release characteristics of the microparticles.

Table 3: Research Findings on Solid Dispersions of Metoprolol Salts

Metoprolol SaltPolymer(s)Preparation MethodKey Finding
Metoprolol TartrateEudragit® RLPO/RSPOMelting and SolventRelease rate is dependent on the polymer ratio and drug concentration. tandfonline.comnih.gov
Metoprolol SuccinateHPMC K100M, Ethyl CelluloseSolvent EvaporationEthyl cellulose effectively controls burst release and sustains drug delivery. researchgate.net

Prodrug Ester Design Principles for Tuned Release and Bio-Activation

The concept of prodrug design involves the chemical modification of a drug molecule to form a new compound that is pharmacologically inactive but can be converted to the active drug in the body through enzymatic or chemical processes. nih.govscirp.org For a drug like S-Metoprolol, which has a relatively short half-life and is subject to first-pass metabolism, a prodrug approach could offer a sophisticated method for tuning its release and bio-activation. nih.gov

The S-Metoprolol molecule possesses a secondary hydroxyl group in its side chain, which is an ideal site for esterification to create a prodrug. researchgate.net By attaching various promoieties (non-toxic protective groups) through an ester linkage, the physicochemical properties of the parent drug, such as lipophilicity and solubility, can be altered. scirp.orgrutgers.edu

The principle behind an ester prodrug of S-Metoprolol would be to create a more lipophilic molecule that can be readily absorbed. Once absorbed, the ester bond would be cleaved by esterase enzymes present in the blood and tissues, releasing the active S-Metoprolol and the promoiety. rutgers.edu The rate of this enzymatic hydrolysis, and thus the rate of bio-activation, can be tuned by carefully selecting the promoiety. rutgers.edu For instance, increasing the chain length of an aliphatic ester can alter the rate of enzymatic hydrolysis. rutgers.edu

Different types of ester prodrugs could be conceptualized for S-Metoprolol:

Simple Ester Prodrugs: Attaching simple alkyl or aryl groups to the hydroxyl moiety can increase lipophilicity and potentially prolong the duration of action.

Amino Acid Ester Prodrugs: Linking an amino acid to S-Metoprolol could potentially target amino acid transporters, although this is a more complex strategy.

Lipid Ester Prodrugs: Esterification with fatty acids could significantly increase lipophilicity, potentially leading to lymphatic absorption and a different distribution profile. scirp.org

The design of an effective ester prodrug of this compound would require a balance between increased stability in the gastrointestinal tract, efficient absorption, and a predictable rate of hydrolysis to the active drug in the systemic circulation.

Table 4: Potential Ester Prodrug Strategies for S-Metoprolol

Prodrug TypePromoietiesPotential Advantage
Simple Ester ProdrugsAlkyl groups, Aryl groupsIncreased lipophilicity, modified hydrolysis rate
Amino Acid Ester ProdrugsAmino acidsPotential for targeted transport
Lipid Ester ProdrugsFatty acids, GlyceridesEnhanced lipophilicity, altered absorption pathway

Analytical Methodologies for S Metoprolol Sorbate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation, quantification, and purity assessment of S-Metoprolol sorbate (B1223678). These techniques are crucial for distinguishing S-Metoprolol from its enantiomer, metabolites, and any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Content

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity and content of S-Metoprolol in pharmaceutical formulations. scholarsresearchlibrary.comscholarsresearchlibrary.com Reversed-phase HPLC methods are commonly developed and validated for this purpose. researchgate.net

A typical HPLC method for S-Metoprolol succinate (B1194679), a salt of the S-enantiomer, utilizes a C18 column. scholarsresearchlibrary.comresearchgate.net The mobile phase often consists of a mixture of a buffer solution (e.g., pH 2.5 buffer or 20mM potassium dihydrogen phosphate (B84403) adjusted to pH 3.5) and an organic modifier like acetonitrile (B52724) or methanol. scholarsresearchlibrary.comresearchgate.net Gradient elution may be employed to ensure the separation of all relevant impurities. scholarsresearchlibrary.com Detection is commonly performed using a UV detector at a wavelength of approximately 220 nm or 225 nm. scholarsresearchlibrary.comresearchgate.net

Validation of these HPLC methods, in accordance with ICH guidelines, typically demonstrates linearity over a specified concentration range, with correlation coefficients (r²) often exceeding 0.999. scholarsresearchlibrary.comresearchgate.net The methods are proven to be precise, accurate, and specific for the quantification of S-Metoprolol and its impurities. scholarsresearchlibrary.comscholarsresearchlibrary.com For instance, a developed method showed linearity for metoprolol (B1676517) succinate and hydrochlorothiazide (B1673439) impurities from the limit of quantification (LOQ) to 300% of the target concentration. scholarsresearchlibrary.com

Table 1: Example HPLC Method Parameters for S-Metoprolol Succinate Analysis

Parameter Condition
Column Inertsil ODS C18 (125x4.6mm, 5µ)
Mobile Phase 20mM potassium dihydrogen phosphate (pH 3.5) : Acetonitrile (80:20)
Flow Rate 1.5 mL/min
Detection UV at 220 nm
Linearity Range 30 - 90 µg/mL

Data sourced from a study on S (-) Metoprolol Succinate. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique essential for trace analysis and the identification of metabolites of S-Metoprolol in biological matrices. nih.govnih.gov This method is particularly valuable in pharmacokinetic studies. nih.govnih.gov

For the quantification of (S)-metoprolol and its primary metabolite, (S)-α-hydroxymetoprolol, in human plasma, a sensitive LC-MS/MS assay can be developed. nih.gov Sample preparation often involves solid-phase extraction (SPE) to isolate the analytes from the complex plasma matrix. nih.govnih.gov In some methods, a derivatization step using a chiral agent like (S)-α-methylbenzyl isocyanate (MBIC) is employed to enhance separation and detection. nih.gov

The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution containing a modifier such as formic acid. nih.gov Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. nih.govnih.gov This allows for highly specific detection and quantification of the parent drug and its metabolites. nih.gov

Validated LC-MS/MS methods can achieve low limits of quantification, for example, 0.5 ng/mL for (S)-metoprolol and 1.25 ng/mL for (S)-α-OH-metoprolol. nih.gov These methods demonstrate good linearity, accuracy, and precision, making them suitable for clinical research. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of S-Metoprolol is critical, and chiral chromatography is the primary technique for this purpose. nih.gov Direct methods using a chiral stationary phase (CSP) are often preferred for their sensitivity and simplicity. nih.govresearchgate.net

Various chiral columns are available for the enantioselective separation of metoprolol, including those based on polysaccharides like amylose (B160209) and cellulose (B213188) derivatives (e.g., Chiralpak AD, Chiralcel OD). nih.govresearchgate.net For instance, a Lux Amylose-2 column has been successfully used for the separation and quantification of metoprolol enantiomers. nih.gov The mobile phase for chiral separations often consists of a mixture of an organic solvent (like acetonitrile) and a buffered aqueous solution, sometimes with additives like diethylamine (B46881) to improve peak shape. nih.govresearchgate.net

Fluorescence detection is frequently used in chiral HPLC methods for metoprolol, offering high sensitivity with excitation and emission wavelengths typically around 225 nm and 310 nm, respectively. alljournals.cn Validated chiral methods can achieve low limits of quantitation, such as 0.5 ng/mL for each metoprolol enantiomer. alljournals.cn

Table 2: Chiral Stationary Phases for Metoprolol Enantiomer Separation

Chiral Stationary Phase Type Reference
Lux Amylose-2 Polysaccharide-based nih.gov
Chiralcel® OD Polysaccharide-based nih.govresearchgate.net
Chiral-AGP Protein-based nih.gov
Chirobiotic T Macrocyclic glycopeptide alljournals.cn

This table summarizes various chiral stationary phases used in the separation of metoprolol enantiomers.

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques, particularly UV-Vis spectroscopy, offer a simple and cost-effective means for the quantitative analysis of S-Metoprolol sorbate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a widely used method for determining the concentration of metoprolol in bulk drug and pharmaceutical dosage forms. farmaciajournal.comukaazpublications.comresearchgate.net The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.

For metoprolol succinate, the maximum absorbance (λmax) is typically observed around 222 nm, 274 nm, or 275 nm, depending on the solvent used (e.g., double distilled water, methanol). farmaciajournal.comukaazpublications.comresearchgate.net The method is validated according to ICH guidelines and demonstrates linearity over a defined concentration range, with high correlation coefficients (R² values of 0.999 or greater). farmaciajournal.comukaazpublications.com

The validation process confirms the method's accuracy, precision (both repeatability and reproducibility), and specificity. farmaciajournal.com UV-Vis spectroscopy provides a rapid, economical, and reliable tool for routine quality control analysis of this compound. iajpr.com

Characterization of Solid-State Forms

The physical properties of an active pharmaceutical ingredient are influenced by its solid-state form. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are employed to characterize the solid-state forms of metoprolol and its salts. researchgate.netresearchgate.netnih.gov

Solid-state characterization is crucial for understanding the crystal structure and thermal behavior of this compound. researchgate.net For metoprolol, studies have utilized single-crystal and powder X-ray diffraction to determine its crystal packing, which is dominated by hydrogen bonds. researchgate.net DSC is used to investigate thermal events like melting and phase transitions. researchgate.netnih.gov Infrared spectroscopy helps in identifying functional groups and intermolecular interactions within the crystal lattice. nih.gov These characterization techniques are vital for controlling the physical properties of the drug substance, which can impact its stability and bioavailability.

X-Ray Diffraction (XRD) for Crystallinity Assessment

X-ray diffraction (XRD) is a powerful non-destructive technique used to investigate the crystalline nature of materials. measurlabs.commdpi.com It provides detailed information about the atomic and molecular structure of a crystal, including lattice parameters and the arrangement of atoms. measurlabs.commdpi.com In the context of this compound, XRD is instrumental in identifying its crystalline form and distinguishing it from any amorphous content. americanpharmaceuticalreview.com

Crystalline materials produce a distinct diffraction pattern characterized by sharp, well-defined peaks, whereas amorphous materials generate a broad, diffuse halo. mdpi.comamericanpharmaceuticalreview.com This difference allows for the quantification of crystalline material within an amorphous matrix by analyzing the intensity or area of specific crystalline peaks. americanpharmaceuticalreview.com For instance, a study on a new crystal form of metoprolol succinate utilized XRD to identify characteristic peaks at specific 2θ angles, confirming its unique crystalline structure. google.com The stability of this crystal form was also monitored over time using XRD, demonstrating the technique's utility in long-term stability studies. google.com

The accuracy of quantitative XRD analysis can be influenced by factors such as preferred orientation of crystals, the quality of reference standards, and the homogeneity of the sample mixture. americanpharmaceuticalreview.com Careful sample preparation, such as grinding, can help mitigate some of these issues. americanpharmaceuticalreview.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comwilliams.edu This method is essential for studying the thermal transitions of materials like this compound, providing critical information about its melting point, glass transition, and crystallization behavior. mdpi.comnih.gov

A typical DSC thermogram plots heat flow against temperature, revealing various thermal events. mdpi.com Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, are also clearly identifiable. williams.edumdpi.com The glass transition temperature (Tg) is observed as a step-like change in the baseline of the DSC curve. mdpi.com

DSC has been widely used in the preformulation studies of metoprolol salts to assess their compatibility with various pharmaceutical excipients. ijpsonline.com For example, a study investigating the compatibility of metoprolol tartrate with different excipients used DSC to detect potential interactions by observing changes in the melting endotherms of the drug and excipients. ijpsonline.com The formation of solid solutions and the plasticizing effect of different metoprolol salts on polymers have also been demonstrated using DSC, highlighting its role in understanding drug-polymer interactions. researchgate.net

The information obtained from DSC is crucial for the development of stable pharmaceutical formulations, as it helps in selecting compatible excipients and understanding the physical state of the drug within the formulation. grafiati.combrjac.com.br

Fourier Transform Infrared (FTIR) Spectroscopy for Polymorph and Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical tool for investigating the molecular structure and intermolecular interactions of pharmaceutical compounds. researchgate.netresearchgate.net By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique "fingerprint" of the molecule based on its vibrational modes. researchgate.net

In the study of this compound, FTIR is particularly useful for identifying different polymorphic forms and detecting interactions with excipients. grafiati.comresearchgate.net Changes in the FTIR spectrum, such as shifts in peak positions, changes in peak intensity, or the appearance of new peaks, can indicate the formation of hydrogen bonds or other intermolecular interactions between the drug and other components in a formulation. researchgate.netscience.gov

For example, FTIR studies have been used to confirm drug-polymer interactions in formulations containing metoprolol. science.gov The absence of significant changes in the FTIR spectrum of a drug-excipient mixture is often taken as an indication of compatibility. science.gov This makes FTIR a rapid and effective screening tool during the preformulation stage of drug development. researchgate.netresearchgate.net

Method Validation Parameters for this compound Assays

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and accuracy of quantitative data. For assays of this compound, several key parameters must be evaluated as per guidelines from regulatory bodies like the International Council on Harmonisation (ICH). nih.govinnovareacademics.in These parameters demonstrate that the analytical method is suitable for its intended purpose. jocpr.com

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.govfda.gov For metoprolol succinate, linearity has been demonstrated in various concentration ranges, such as 5-35 µg/ml and 5-25 µg/ml, with high correlation coefficients (r² close to 0.999). nih.govscholarsresearchlibrary.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. fda.gov It is often determined by recovery studies, where a known amount of the drug is added to a placebo and the percentage of the drug recovered is calculated. scholarsresearchlibrary.com For metoprolol succinate assays, accuracy has been reported with recovery values typically in the range of 99.5% to 101.0%. scholarsresearchlibrary.com

Precision: Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. fda.gov It is usually expressed as the relative standard deviation (RSD). For metoprolol succinate methods, intra-day (repeatability) and inter-day (intermediate precision) precision have been shown to have RSD values of less than 2%. scholarsresearchlibrary.com

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov It can be calculated using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). nih.govsepscience.com For metoprolol, LOD values have been reported in the range of nanograms per milliliter (ng/mL) to micrograms per milliliter (µg/mL) depending on the analytical technique used. innovareacademics.inscispace.com

Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov It is also often calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10σ/S). nih.govsepscience.com Similar to LOD, the LOQ for metoprolol assays varies depending on the method's sensitivity. innovareacademics.inscispace.com

The table below summarizes typical validation parameters for analytical methods used for metoprolol and related compounds.

ParameterTypical Range/Value for Metoprolol AssaysSource(s)
Linearity Range 5 - 80 µg/ml nih.govscholarsresearchlibrary.comscite.ai
Correlation Coefficient (r²) > 0.999 nih.govscholarsresearchlibrary.com
Accuracy (% Recovery) 99.5% - 101.0% scholarsresearchlibrary.com
Precision (% RSD) < 2% scholarsresearchlibrary.com
Limit of Detection (LOD) 0.33 mg/ml - 28.89 ng/mL innovareacademics.inresearchgate.net
Limit of Quantification (LOQ) 1.08 mg/ml - 87.56 ng/mL innovareacademics.inresearchgate.net

Emerging Research Perspectives and Methodological Advancements

Adsorption Mechanisms and Surface Interactions of Metoprolol (B1676517) (including sorbate)

The environmental fate of pharmaceuticals like metoprolol is a growing area of research, with a particular focus on its interaction with various solid matrices. Understanding the adsorption mechanisms is crucial for predicting its transport and persistence in aquatic and terrestrial systems.

Sorption Isotherms and Kinetic Modeling

The study of sorption isotherms and kinetic modeling provides valuable insights into the adsorption process of metoprolol on different materials.

Sorption Isotherms describe the equilibrium relationship between the concentration of metoprolol in the liquid phase and the amount adsorbed on the solid phase at a constant temperature. Several models are used to analyze this relationship:

Freundlich Isotherm: This model is often found to be a good fit for metoprolol adsorption, suggesting a multilayered and heterogeneous adsorption process on surfaces with non-uniform energy sites. mdpi.comnih.govuobaghdad.edu.iq For instance, studies on silica (B1680970) gel and microplastics have demonstrated that the Freundlich model accurately describes the adsorption behavior of metoprolol. mdpi.comnih.gov The Freundlich coefficients (KF) can vary depending on the competing ions present, with values observed between 234.42 and 426.58 (L/kg)^0.77 for metoprolol on silica gel. nih.gov

Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. academie-sciences.frmdpi.com In some cases, such as the adsorption of metoprolol on hybrid chitosan-multilayered graphene oxide beads, the Langmuir model provides a good fit, indicating a maximum adsorption capacity. academie-sciences.fr

Temkin and Dubinin-Radushkevich Isotherms: These models are also employed to understand the heat of adsorption and the nature of the adsorption process (physical or chemical). uobaghdad.edu.iq

Kinetic Modeling examines the rate of metoprolol adsorption. The pseudo-second-order kinetic model is frequently reported to best describe the adsorption kinetics of metoprolol on various sorbents, including microplastics and biochar composites. mdpi.comresearchgate.netresearchgate.net This suggests that chemisorption, involving valence forces through sharing or exchange of electrons, might be a significant rate-limiting step. mdpi.com

Table 1: Sorption Isotherm and Kinetic Models for Metoprolol Adsorption

Model Description Applicability to Metoprolol References
Freundlich Isotherm Describes multilayer adsorption on heterogeneous surfaces. Frequently provides a good fit for metoprolol adsorption on various materials like silica gel and microplastics. mdpi.comnih.govuobaghdad.edu.iq
Langmuir Isotherm Assumes monolayer adsorption on homogeneous surfaces. Applicable in specific cases, such as on hybrid chitosan-multilayered graphene oxide beads. academie-sciences.frmdpi.com
Pseudo-second-order Kinetic Model Suggests chemisorption as the rate-limiting step. Often best describes the kinetics of metoprolol adsorption on sorbents like microplastics and biochar. mdpi.comresearchgate.netresearchgate.net

Competitive Adsorption Studies with Other Ions/Molecules

The presence of other ions and molecules in the environment can significantly influence the adsorption of metoprolol.

Inorganic Cations: Competition with inorganic cations like Na+, NH4+, Ca2+, and Mg2+ for binding sites on negatively charged surfaces is a key factor. nih.gov An increase in the concentration of these inorganic cations generally leads to a decrease in metoprolol sorption due to competition for cation exchange sites. nih.govwhiterose.ac.uk However, even at high concentrations of competing inorganic ions, significant adsorption of metoprolol can still occur, indicating the involvement of other interaction mechanisms. nih.gov Divalent cations like Ca2+ can have a stronger inhibitory effect on metoprolol adsorption than monovalent cations like Na+. mdpi.comwhiterose.ac.uk

Other Organic Molecules: Studies on competitive adsorption between metoprolol and other organic compounds, such as other pharmaceuticals or natural organic matter like humic acids, are crucial for understanding its behavior in complex environmental matrices. mdpi.com For instance, the presence of humic acids has been shown to promote the sorption of metoprolol onto microplastics. mdpi.com In competitive scenarios with other pollutants like Zn2+, the adsorption of metoprolol on hybrid beads was observed to be affected at higher total pollutant concentrations. academie-sciences.fr

Elucidation of Adsorption Mechanisms (e.g., ion exchange, hydrophobic interactions)

The adsorption of metoprolol onto various surfaces is a complex process governed by multiple interaction mechanisms. The predominant mechanisms depend on the properties of both metoprolol and the adsorbent material, as well as environmental conditions like pH. mdpi.comresearchgate.net

Ion Exchange: As metoprolol is a cationic molecule at typical environmental pH, ion exchange is a major adsorption mechanism on negatively charged surfaces such as silica, clay minerals, and some biochars. nih.govresearchgate.netwhiterose.ac.uk The protonated amine group of metoprolol interacts with negatively charged sites on the adsorbent. researchgate.net

Hydrophobic Interactions: The non-polar parts of the metoprolol molecule can interact with hydrophobic surfaces, such as those found on microplastics and certain types of organic matter. mdpi.comresearchgate.net This mechanism is particularly relevant for the neutral form of metoprolol. whiterose.ac.uk

Electrostatic Interactions: These forces play a significant role, especially between the positively charged metoprolol cation and negatively charged surfaces. mdpi.comresearchgate.netresearchgate.net

Hydrogen Bonding: The presence of hydroxyl and ether groups in the metoprolol structure allows for the formation of hydrogen bonds with suitable functional groups on the adsorbent surface. researchgate.netresearchgate.net

π-π Interactions: The aromatic ring of metoprolol can engage in π-π electron donor-acceptor interactions with surfaces that have aromatic character, such as graphene oxide or certain types of biochar. researchgate.netresearchgate.net

Table 2: Key Adsorption Mechanisms for Metoprolol

Mechanism Description Relevant Functional Groups/Properties of Metoprolol References
Ion Exchange Exchange of the metoprolol cation for other cations on a charged surface. Protonated amine group nih.govresearchgate.netwhiterose.ac.uk
Hydrophobic Interactions Interaction between non-polar parts of metoprolol and a hydrophobic surface. Isopropyl group, aromatic ring mdpi.comresearchgate.net
Electrostatic Interactions Attraction between the positively charged metoprolol and a negatively charged surface. Protonated amine group mdpi.comresearchgate.netresearchgate.net
Hydrogen Bonding Formation of hydrogen bonds between metoprolol and the adsorbent. Hydroxyl group, ether oxygen researchgate.netresearchgate.net
π-π Interactions Interaction between the aromatic ring of metoprolol and an aromatic surface. Aromatic ring researchgate.netresearchgate.net

Computational Modeling and Simulation in S-Metoprolol Sorbate (B1223678) Research

Computational modeling and simulation are increasingly powerful tools in pharmaceutical research, offering insights that complement experimental studies. These methods are applied to understand the behavior of S-metoprolol sorbate from the molecular to the whole-body level.

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as S-metoprolol, and its biological target, typically a receptor protein.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.govnih.gov It is used to screen potential drug candidates and to understand the key interactions that govern binding affinity. nih.gov For instance, docking studies can reveal the specific amino acid residues in the binding pocket of the β1-adrenergic receptor that interact with S-metoprolol.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes. nih.govnih.gov These simulations can confirm the stability of the binding pose predicted by docking and provide insights into the energetics of the interaction. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govnih.govresearchgate.net

Model Development: PBPK models integrate data on the physicochemical properties of the drug (such as its pKa, logP, and solubility), in vitro metabolic data, and physiological information of the species of interest (e.g., organ blood flows, tissue volumes). researchgate.netresearchgate.net

Preclinical Prediction: These models are used in preclinical development to predict the pharmacokinetic profile of a drug in humans based on animal data, and to explore the potential impact of intrinsic and extrinsic factors on drug disposition. nih.govnih.gov For metoprolol, PBPK models have been developed to predict its pharmacokinetics in healthy individuals and in specific populations, such as those with chronic kidney disease (CKD) or acute myocardial infarction (AMI). nih.govresearchgate.net These models can help in anticipating the effects of disease-related physiological changes on drug clearance and exposure, thereby aiding in dose adjustments. nih.gov The use of machine learning in conjunction with PBPK modeling is an emerging approach to improve the accuracy of pharmacokinetic predictions. nih.gov

Green Chemistry Principles in this compound Synthesis and Formulation

The application of green chemistry principles to the synthesis of S-Metoprolol, the active enantiomer in this compound, aims to create more sustainable and environmentally benign pharmaceutical manufacturing processes. researchgate.net Green chemistry focuses on innovative scientific solutions to minimize the environmental impact of chemical production. researchgate.netrsc.org The core goal is to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.orgdiva-portal.org

Research into the synthesis of S-Metoprolol has led to protocols that are more sustainable by optimizing reaction steps compared to previous methods. researchgate.net One key area of improvement is the use of chemoenzymatic methods. For instance, a four-step synthesis of (S)-metoprolol has been developed that incorporates a kinetic resolution catalyzed by Candida antarctica lipase (B570770) B (CALB). researchgate.net This enzymatic step allows for the selective synthesis of the desired S-enantiomer, which is a significant improvement in terms of atom economy and reducing chiral waste.

Further embracing green chemistry, ultrasound-assisted synthesis has been explored. In the synthesis of a related metoprolol impurity, the use of ultrasonic waves in water as a solvent drastically reduced the reaction time and utilized a greener solvent compared to traditional methods. acgpubs.org Such techniques, which avoid harsh conditions and toxic solvents, are directly applicable to the synthesis of the core S-Metoprolol structure. The principles of green chemistry are based on 12 key tenets developed by Paul Anastas, which guide the development of greener chemical processes. researchgate.netrsc.org

Theoretical approaches are also being employed to design greener derivatives of metoprolol. researchgate.net This "benign by design" concept involves creating new molecular structures that retain pharmacological activity but exhibit improved biodegradability, reducing their environmental persistence. researchgate.net

The table below summarizes key green chemistry approaches relevant to S-Metoprolol synthesis.

Green Chemistry PrincipleApplication in S-Metoprolol SynthesisResearch Finding
Catalysis Use of enzymes (Candida antarctica lipase B) for kinetic resolution. researchgate.netAchieves high enantiomeric excess (>99%) for (S)-metoprolol, replacing less environmentally friendly resolving agents. researchgate.net
Use of Renewable Feedstocks Theoretical design of more biodegradable drug derivatives. researchgate.netIn silico tools are used to predict derivatives with potentially improved environmental degradation profiles. researchgate.net
Safer Solvents & Auxiliaries Utilizing water as a solvent in ultrasound-assisted synthesis. acgpubs.orgWater replaces more hazardous organic solvents, reducing environmental impact. acgpubs.org
Design for Energy Efficiency Application of ultrasonic waves to accelerate reactions at room temperature. acgpubs.orgReduces energy consumption compared to conventional heating methods. acgpubs.org
Waste Prevention Optimizing reaction protocols to improve overall yield and reduce byproducts. researchgate.netA four-step optimized protocol enhances sustainability compared to previously reported methods. researchgate.net

This table is generated based on data from the text.

Development of Novel Analytical Probes for this compound

While established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are widely used for the quantification of metoprolol salts, there is a growing interest in developing novel analytical probes that offer higher sensitivity, selectivity, and potential for real-time monitoring. rjptonline.orgscholarsresearchlibrary.comresearchgate.net

Emerging trends in analytical methods for β-blockers like metoprolol include the development of advanced electrochemical sensors. researchgate.net These sensors often utilize electrodes modified with nanomaterials to enhance the active surface area, which significantly improves the sensor's ability to adsorb the analyte and thus increases detection sensitivity. researchgate.net The choice of supporting electrolyte is also critical for optimizing the sensor's performance, affecting conductivity, pH, and analyte stability. researchgate.net

Another promising area is the creation of molecularly imprinted polymers (MIPs). researchgate.net This technique involves synthesizing a polymer in the presence of the target molecule (the template), creating specific recognition sites or "imprints." researchgate.net These MIPs can then be used as highly selective sorbents for solid-phase extraction or as the recognition element in a sensor. A sorbent based on silica gel modified with molecular imprints has been synthesized for the selective recognition of other organic compounds, and this principle can be adapted for this compound. researchgate.net Such probes offer the advantage of recognizing the target molecule with high specificity, even in complex matrices.

The table below outlines the characteristics of novel analytical probes compared to traditional methods.

Analytical TechniquePrincipleAdvantages
High-Performance Liquid Chromatography (HPLC) Chromatographic separation on a stationary phase. rjptonline.orgymerdigital.comHigh precision, accuracy, and suitability for routine quality control. rjptonline.orgymerdigital.com
UV-Vis Spectrophotometry Measurement of light absorption at a specific wavelength (e.g., ~222-224 nm for Metoprolol). scholarsresearchlibrary.comcore.ac.ukSimple, rapid, and cost-effective for analysis in pure and pharmaceutical forms. scholarsresearchlibrary.com
Electrochemical Sensors Measurement of electrochemical response upon analyte interaction with a modified electrode surface. researchgate.netHigh sensitivity, potential for miniaturization and real-time analysis. researchgate.net
Molecularly Imprinted Polymers (MIPs) Use of polymers with custom-made binding sites for selective analyte recognition. researchgate.netHigh selectivity and specificity for the target molecule. researchgate.net

This table is generated based on data from the text.

These innovative approaches represent a significant step forward in the analytical sciences, paving the way for more robust and sensitive methods for the determination of this compound.

Q & A

Q. How can researchers optimize the synthesis of high-purity S-Metoprolol sorbate while controlling key impurities?

  • Methodological Answer : To synthesize high optical purity (≥99.7%) S-Metoprolol, start with precursors like p-(2-methoxyethyl)phenol, R-epichlorohydrin, and isopropylamine. Purify intermediates via chiral separation techniques (e.g., HPLC) and confirm purity using proton NMR and mass spectrometry. For impurity control, identify critical synthesis steps (e.g., epoxide ring-opening) where enantiomeric byproducts may form. Use process optimization to minimize racemization, and validate impurity profiles using HPLC with chiral columns .

Q. What analytical methods are essential for characterizing this compound’s pharmacokinetics and stability?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify S-Metoprolol plasma concentrations. For enantiomeric separation, use chiral stationary phases (e.g., cellulose-based columns). Calculate apparent oral clearance (CLo) by dividing the administered dose by the area under the curve (AUC0–24), and validate assays using reference standards (e.g., metoprolol tartrate) certified for analytical applications . Stability studies should include forced degradation under acidic/alkaline conditions and thermal stress, monitored via HPLC to assess degradation products.

Q. What experimental design considerations are critical for evaluating S-Metoprolol’s β1-selectivity in vivo?

  • Methodological Answer : Design dose-response studies comparing S-Metoprolol with racemic metoprolol. Measure heart rate reduction and blood pressure changes in animal models (e.g., rodents) under controlled sympathetic stimulation. Use receptor-binding assays to confirm the S:R activity ratio (33:1) and validate selectivity via competitive inhibition with β1-specific antagonists. Ensure blinding and randomization to minimize bias in therapeutic outcome assessments .

Advanced Research Questions

Q. How do CYP2D6 genotype-derived activity scores influence this compound’s pharmacokinetics, and how can this variability be modeled?

  • Methodological Answer : Stratify participants by CYP2D6 activity scores (AS 0–3) and administer a fixed S-Metoprolol dose. Collect serial blood samples to calculate AUC0–24 and CLo. Use nonlinear mixed-effects modeling (e.g., NONMEM) to correlate genotype-phenotype relationships. Natural log-transform CLo data to address non-normality, and apply ANOVA or Kruskal-Wallis tests for inter-group comparisons. Incorporate covariates like age and liver function into pharmacokinetic models .

Q. What methodologies can assess the epigenetic effects of sorbate in S-Metoprolol formulations?

  • Methodological Answer : Investigate sorbate’s role in lysine sorbylation (Ksor) using mass spectrometry-based proteomics in cell lines (e.g., RAW264.7 macrophages). Treat cells with varying sorbate concentrations and quantify histone Ksor levels via immunoblotting. For in vivo relevance, administer this compound to murine models and perform ChIP-seq to map Ksor-enriched genomic regions. Correlate findings with transcriptional repression of proinflammatory genes (e.g., NF-κB targets) using RNA-seq .

Q. How can researchers resolve contradictions in adsorption kinetic models when studying this compound’s drug delivery systems?

  • Methodological Answer : Compare pseudo-second-order (PSO) and intraparticle diffusion models to identify rate-limiting steps in drug adsorption. For fixed-bed column studies, fit experimental data to the BDST (Bohart-Adams) model, but validate assumptions (e.g., surface reaction control) via batch tests. Use Akaike’s Information Criterion (AIC) to select the best-fit model. If discrepancies arise, conduct sensitivity analyses on parameters like sorbate diffusivity and active site density .

Data Contradiction Analysis

Q. How should researchers address conflicting data on sorbate’s safety profile in S-Metoprolol formulations?

  • Methodological Answer : Apply GreenScreen® Benchmark criteria to evaluate sorbate’s hazard potential. Despite endocrine activity (E) data gaps, assign a provisional Benchmark 3 score based on low toxicity in existing studies. If new evidence suggests high endocrine risk, reclassify as Benchmark 1. Use in silico toxicology tools (e.g., QSAR models) to predict unmetabolized sorbate interactions and validate with in vitro assays (e.g., ER/AR transactivation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.